molecular formula C12H18N2O2 B14834704 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine

4-Tert-butoxy-3-cyclopropoxypyridin-2-amine

Cat. No.: B14834704
M. Wt: 222.28 g/mol
InChI Key: WZRDTGBNFGNBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxy-3-cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring tert-butoxy and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxy group can be introduced via tert-butylation reactions, while the cyclopropoxy group can be added through cyclopropanation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxypyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    4-Tert-butoxy-3-pyridinamine: Similar in structure but lacks the cyclopropoxy group.

    4-Cyclopropoxy-3-pyridinamine: Similar in structure but lacks the tert-butoxy group.

Uniqueness: 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

WZRDTGBNFGNBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.